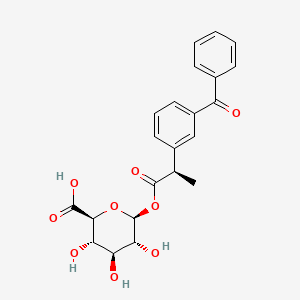

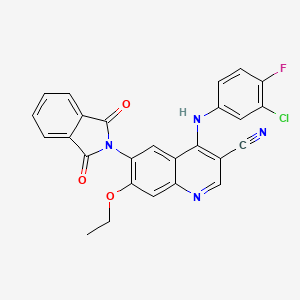

(R)-酮洛芬酰基-β-D-葡萄糖醛酸苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-Ketoprofen Acyl-beta-D-glucuronide, also known as (R)-Ketoprofen Acyl-beta-D-glucuronide, is a useful research compound. Its molecular formula is C22H22O9 and its molecular weight is 430.409. The purity is usually 95%.

BenchChem offers high-quality (R)-Ketoprofen Acyl-beta-D-glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Ketoprofen Acyl-beta-D-glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物诱导毒性中的作用

酰基葡萄糖醛酸苷,如®酮洛芬酰基-β-D-葡萄糖醛酸苷,已被研究其在药物诱导毒性中的作用 . 这些代谢产物是在动物和人类中通过含有羧酸的药物代谢形成的 . 它们通常在血浆中循环,然后从尿液和胆汁中排出 . 由于它们的反应性,酰基葡萄糖醛酸苷可以共价修饰生物分子,包括蛋白质、脂类和核酸 . 这会导致与几个生物系统之间出现意外的相互作用 .

2. 细胞色素P450 (CYP) 酶的抑制 酰基葡萄糖醛酸苷已被发现抑制细胞色素P450 (CYP) 酶 . 例如,脂质调节药物非诺贝特经历广泛的葡萄糖醛酸化,产生非诺贝特酰基葡萄糖醛酸苷,这是一种已知的基于机制的CYP2C8抑制剂 . 这种抑制会导致CYP2C8代谢的药物发生临床重要的药物-药物相互作用 .

3. 药物发现和先导化合物优化潜力 酰基葡萄糖醛酸苷的研究在药物发现和先导化合物优化项目中也很重要 . 了解导致含有羧酸的药物及其酰基葡萄糖醛酸苷代谢物毒性的分子机制有助于开发更安全的药物 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16

作用机制

Target of Action

The primary targets of ®-Ketoprofen Acyl-beta-D-glucuronide, also known as (2S,3S,4S,5R,6S)-6-[(2R)-2-(3-benzoylphenyl)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid, are biological molecules, including proteins, lipids, and nucleic acids . These targets play a crucial role in various biological systems and pathways .

Mode of Action

This compound interacts with its targets through a process known as conjugation with glucuronic acid . This process results in the formation of 1-β-O-acyl-glucuronide ester derivatives, often referred to as ‘acyl glucuronides’ (AGs) . Unlike other types of glucuronide, AGs exhibit a degree of electrophilicity that is strongly influenced by the attached drug moiety . This allows AGs to covalently modify biological molecules .

Biochemical Pathways

The formation of AGs is an important pathway in the metabolism of carboxylic acid-containing drugs in both animals and humans . This process results in the formation of AGs that often circulate in plasma prior to being excreted in urine and bile . The reactions occur either by way of transacylation of nucleophilic centers on macromolecules or by glycation of protein residues through spontaneous intramolecular migration of the drug-acyl moiety of the conjugate .

Pharmacokinetics

The pharmacokinetics of ®-Ketoprofen Acyl-beta-D-glucuronide involves its circulation in plasma, excretion in urine and bile, and its inherent instability under physiological conditions . These factors significantly impact the compound’s bioavailability .

Result of Action

The covalent modification of biological molecules by AGs can lead to unanticipated interactions with several biological systems . This can result in the inhibition of key enzymes and transporters, and potentially mediate drug-induced toxicities .

Action Environment

The action, efficacy, and stability of ®-Ketoprofen Acyl-beta-D-glucuronide can be influenced by various environmental factors. These include the bioactivation of carboxylic acid drugs by alternative pathways, the inherent instability of AGs under physiological conditions, and the potential for AG-mediated toxicity .

生化分析

Biochemical Properties

®-Ketoprofen Acyl-beta-D-glucuronide is a type of acyl glucuronide (AG), a class of compounds known for their ability to covalently modify biological molecules, including proteins, lipids, and nucleic acids . This modification occurs either by way of transacylation of nucleophilic centers on macromolecules or by glycation of protein residues . The electrophilicity of AGs is strongly influenced by the attached drug moiety .

Cellular Effects

It is known that AGs can inhibit key enzymes and transporters, and interact with several biological systems . These interactions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of ®-Ketoprofen Acyl-beta-D-glucuronide involves its ability to covalently modify biological molecules. This can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level

Temporal Effects in Laboratory Settings

Ags are known to be unstable under physiological conditions, which can lead to significant challenges in assessing their effects .

Dosage Effects in Animal Models

It is known that the clearance of AGs is predominantly renal in humans , which could potentially influence dosage effects.

Metabolic Pathways

®-Ketoprofen Acyl-beta-D-glucuronide is a product of the glucuronidation pathway . This pathway involves the conjugation of carboxylic acid-containing drugs with glucuronic acid, resulting in the formation of AGs . These AGs often circulate in plasma before being excreted in urine and bile .

Transport and Distribution

It is known that AGs can inhibit key enzymes and transporters , which could potentially influence their distribution.

Subcellular Localization

Given its ability to covalently modify biological molecules , it may be found in various compartments or organelles within the cell.

The information provided is based on the current understanding and available research .

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(2R)-2-(3-benzoylphenyl)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O9/c1-11(13-8-5-9-14(10-13)15(23)12-6-3-2-4-7-12)21(29)31-22-18(26)16(24)17(25)19(30-22)20(27)28/h2-11,16-19,22,24-26H,1H3,(H,27,28)/t11-,16+,17+,18-,19+,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTXSZZKPHBHMA-IFMPTUIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-Dioxa-8-azatricyclo[5.2.2.02,6]undeca-1(9),2(6),7-triene](/img/structure/B589234.png)